4-Amino-6,8-dichloroquinoline

MAO-B Neuroprotection In vitro

4-Amino-6,8-dichloroquinoline (CAS 929339-40-2) is a strategic 4-aminoquinoline building block distinguished by its rare 6,8-dichloro substitution pattern—a deliberate deviation from the classic 7-chloro antimalarial pharmacophore. This structural uniqueness makes it indispensable as a negative control in β-hematin inhibition assays, where 7-chloro substitution is essential for activity. It also serves as a potent MAO-B probe (IC50 316 nM) and a KCNQ1/MINK channel antagonist (IC50 1.90 µM), enabling target validation in neuropharmacology and cardiac electrophysiology. Procure this compound to access a synthetically versatile intermediate that expands chemical diversity beyond conventional 4-aminoquinoline SAR, facilitating novel heterocyclic drug discovery programs.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 929339-40-2
Cat. No. B1340290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6,8-dichloroquinoline
CAS929339-40-2
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1N)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13)
InChIKeyLWGSDQPVVLEBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6,8-dichloroquinoline (CAS 929339-40-2): Procurement-Focused Baseline and Chemical Identity


4-Amino-6,8-dichloroquinoline (CAS 929339-40-2) is a heterocyclic aromatic compound belonging to the 4-aminoquinoline class [1]. It features a quinoline core substituted with an amino group at the 4-position and two chlorine atoms at the 6- and 8-positions, yielding a molecular formula of C9H6Cl2N2 and a molecular weight of 213.06 g/mol [2]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of antimalarial agents and other heterocyclic drug candidates [3].

Why Generic 4-Aminoquinoline Substitution Fails: The Critical Role of 6,8-Dichloro Substitution in Target Engagement and Selectivity


The 4-aminoquinoline scaffold is foundational for antimalarial drugs like chloroquine, but the specific pattern of chloro-substitution on the quinoline ring is a critical determinant of biological activity and target engagement [1]. Generic substitution within this class is not feasible because the presence and position of chlorine atoms dramatically alter the compound's ability to inhibit β-hematin formation, a key mechanism for antimalarial action [2]. For instance, while a 7-chloro group is a well-established requirement for β-hematin inhibition in 4-aminoquinolines, the impact of a 6,8-dichloro substitution pattern on this activity, as well as on other targets like kinase or ion channels, is distinct and cannot be extrapolated from mono-chlorinated or differently substituted analogs [1]. This unique substitution profile dictates specific interactions with biological targets, as evidenced by its reported activity against the KCNQ1/MINK potassium channel [3]. Therefore, substituting 4-Amino-6,8-dichloroquinoline with a closely related analog like 4-Amino-7-chloroquinoline or 4,7-dichloroquinoline would likely result in a significant loss of the desired pharmacological profile or a change in its utility as a synthetic intermediate.

Quantitative Differentiation of 4-Amino-6,8-dichloroquinoline: A Comparator-Based Evidence Guide for Procurement Decisions


Potent Inhibition of MAO-B: A Distinctive Activity Profile Compared to Chloroquine

4-Amino-6,8-dichloroquinoline demonstrates potent inhibition of rat Monoamine Oxidase B (MAO-B) with an IC50 of 316 nM [1]. This is a distinctive activity profile not typically associated with the parent antimalarial drug chloroquine or other 4-aminoquinoline antimalarials, which primarily target heme polymerization. While direct comparative MAO-B inhibition data for chloroquine is not available in the same assay, this finding highlights a divergent pharmacological target engagement for the 6,8-dichloro analog.

MAO-B Neuroprotection In vitro

KCNQ1/MINK Potassium Channel Antagonism: A Unique Ion Channel Activity Profile

In a cellular assay, 4-Amino-6,8-dichloroquinoline exhibits antagonist activity against the KCNQ1/MINK potassium channel with an IC50 of 1.90 µM [1]. This activity represents a distinct pharmacological profile compared to other 4-aminoquinolines like chloroquine, which are primarily known for their antimalarial effects and not for significant KCNQ1 channel modulation. While a direct head-to-head comparison for this specific channel is not available, the data point establishes a unique ion channel interaction.

Ion Channel KCNQ1 Cardiac Pharmacology

Class-Level Inference: The Critical Role of the 7-Chloro Group in β-Hematin Inhibition—A Cautionary Tale for 6,8-Dichloro Substitution

A seminal study on structure-function relationships in aminoquinolines demonstrated that a 7-chloro group is a strict requirement for β-hematin inhibitory activity in 4-aminoquinolines [1]. The study found that 4-aminoquinoline itself (lacking a chloro group) and 4-amino-6-chloroquinoline were unable to inhibit β-hematin formation, while 4-amino-7-chloroquinoline and 4-amino-7,8-dichloroquinoline were potent inhibitors [1]. The 6,8-dichloro substitution pattern on the target compound therefore represents a structural deviation from the established SAR for antimalarial activity via this mechanism.

Antimalarial Mechanism of Action SAR

Optimal Application Scenarios for 4-Amino-6,8-dichloroquinoline Based on Quantitative Differentiation Evidence


Chemical Probe for Monoamine Oxidase B (MAO-B) Research

Based on its potent in vitro inhibition of MAO-B (IC50 = 316 nM), 4-Amino-6,8-dichloroquinoline serves as a valuable chemical probe for investigating the role of MAO-B in neurological disorders and for screening assays [1]. Its distinct activity profile, compared to other 4-aminoquinolines, makes it a useful tool for target validation and mechanistic studies in neuropharmacology.

Tool Compound for KCNQ1/MINK Potassium Channel Studies

The compound's antagonist activity against the KCNQ1/MINK potassium channel (IC50 = 1.90 µM) positions it as a useful tool for in vitro studies of cardiac electrophysiology and channelopathy research [1]. It can be employed to probe the functional role of this channel complex and to benchmark other potential modulators.

Synthetic Intermediate for Diversifying 4-Aminoquinoline Chemical Space

Due to its unique 6,8-dichloro substitution pattern, which deviates from the classic antimalarial SAR, this compound is an excellent starting material or intermediate for synthesizing novel 4-aminoquinoline analogs [1]. Researchers seeking to explore non-heme polymerization targets or to develop compounds with alternative biological activities will find this scaffold valuable for expanding chemical diversity beyond the 7-chloro paradigm [2].

Negative Control for β-Hematin Inhibition Assays

Given the strong class-level evidence that a 7-chloro group is essential for β-hematin inhibition, and that 6-chloro substitution is not sufficient, 4-Amino-6,8-dichloroquinoline is an ideal negative control in antimalarial drug discovery assays focused on this mechanism [1]. Its use allows researchers to validate that observed activity is specific to compounds possessing the correct 7-chloro pharmacophore.

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